N-(3-hydroxy-3-phenylpropyl)-2-(o-tolyloxy)acetamide
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Description
N-(3-hydroxy-3-phenylpropyl)-2-(o-tolyloxy)acetamide, also known as O-Desmethylvenlafaxine, is an active metabolite of Venlafaxine, which is a commonly used antidepressant medication. O-Desmethylvenlafaxine has been found to possess potent serotonin-norepinephrine reuptake inhibitor (SNRI) activity and has been investigated for its potential use in treating depression and anxiety disorders. In
Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drug Synthesis
Chemoselective monoacetylation using Novozym 435 as a catalyst has been investigated for synthesizing antimalarial drugs, indicating the role of enzyme-catalyzed reactions in pharmaceutical synthesis. This process optimization study provides insights into the chemoselective acetylation of amino groups, showcasing the potential for synthesizing intermediate compounds for natural antimalarial drug synthesis (Magadum & Yadav, 2018).
Anti-inflammatory and Anti-arthritic Properties
N-(2-hydroxy phenyl) acetamide exhibited significant anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats, highlighting its potential in developing treatments for inflammatory diseases (Jawed, Shah, Jamall, & Simjee, 2010).
Antiproliferative and Apoptotic Induction in Cancer Cells
Novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides and related compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the role of these compounds in inducing apoptosis and arresting the cell cycle in cancer therapy (Khade et al., 2019).
Green Synthesis of Intermediates for Dye Production
The green synthesis approach for N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, using a novel Pd/C catalyst, reflects the environmental benefits of adopting cleaner production methods in the chemical industry (Qun-feng, 2008).
Electrochemical Detection of Pharmaceuticals
The study on electrochemical properties of acetaminophen towards sensor applications underscores the importance of developing sensitive and rapid detection methods for pharmaceutical compounds in biological and environmental samples (Karikalan et al., 2016).
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14-7-5-6-10-17(14)22-13-18(21)19-12-11-16(20)15-8-3-2-4-9-15/h2-10,16,20H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJROSRKUSVRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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